molecular formula C10H9N3S B579572 2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole CAS No. 18035-13-7

2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole

Cat. No.: B579572
CAS No.: 18035-13-7
M. Wt: 203.263
InChI Key: IJFYUZVLIMROOB-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining pyrazole and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of a copper-catalyzed condensation reaction with nitriles, which provides high yields and functional group tolerance . Another approach involves the use of iodine as a catalyst in a condensation reaction with aldehydes in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, which accelerates the reaction and improves yield. The use of recyclable ionic liquids as solvents and catalysts is also explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Compared to other similar compounds, it exhibits better stability and efficacy in various applications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

18035-13-7

Molecular Formula

C10H9N3S

Molecular Weight

203.263

IUPAC Name

2,6-dimethylpyrazolo[3,4-g][1,3]benzothiazole

InChI

InChI=1S/C10H9N3S/c1-6-12-8-3-4-9-7(10(8)14-6)5-11-13(9)2/h3-5H,1-2H3

InChI Key

IJFYUZVLIMROOB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C3=C(C=C2)N(N=C3)C

Synonyms

6H-Pyrazolo[3,4-g]benzothiazole,2,6-dimethyl-(8CI)

Origin of Product

United States

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